4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
4-Cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative with a complex structure featuring:
- A 6-methoxybenzo[d]thiazol-2-yl group, which contributes aromaticity and electron-donating properties.
- A 2-morpholinoethyl side chain, improving solubility via the morpholine ring’s hydrophilic nature.
- A hydrochloride salt form, likely enhancing aqueous solubility for pharmacological applications.
This compound shares structural motifs with neuroactive and anticancer agents, though its specific biological targets remain unconfirmed in the provided evidence. Its design suggests optimization for bioavailability and target engagement, common in central nervous system (CNS) or kinase inhibitor drug candidates .
Properties
IUPAC Name |
4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S.ClH/c1-28-18-6-7-19-20(14-18)30-22(24-19)26(9-8-25-10-12-29-13-11-25)21(27)17-4-2-16(15-23)3-5-17;/h2-7,14H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXFFJEAOGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole ring using methyl iodide or dimethyl sulfate.
Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Morpholine Moiety: The morpholine moiety is introduced via nucleophilic substitution using 2-chloroethylmorpholine hydrochloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium cyanide in dimethylformamide for nucleophilic substitution or bromine in acetic acid for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzothiazole ring, benzamide core, and side chains. These modifications influence physicochemical properties, stability, and bioactivity.
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Findings:
Substituent Position on Benzothiazole :
- 6-Methoxy (target compound): Balances electron donation and steric effects for optimal receptor interaction.
- 4-Methoxy-7-methyl (5207): Steric bulk may reduce binding affinity compared to 6-methoxy .
- 6-Ethoxy (5192): Increased lipophilicity could enhance tissue penetration but reduce aqueous solubility .
Benzamide Core Modifications: 4-Cyano (target, Lecozotan): Enhances polarity and hydrogen-bonding capacity vs. 4-nitro (5173), which is more electron-withdrawing and may act as a leaving group in prodrugs .
Side Chain Variations: Morpholinoethyl (target, 5173, 5192, 5192): Improves solubility and pharmacokinetics. Piperazinyl-dihydrobenzodioxinyl (Lecozotan): Confers selectivity for 5-HT1A receptors .
Biological Activity Trends :
- Morpholine-containing analogs (e.g., 4d, target compound) are prioritized for CNS applications due to blood-brain barrier penetration .
- Chloro or nitro substituents (4d, 5173) correlate with antimicrobial/anticancer activity but may increase toxicity .
Research Implications
- Target Compound: The 4-cyano and 6-methoxy groups position it as a candidate for neurodegenerative or kinase-targeted therapies, leveraging polarity and solubility.
- Synthetic Challenges : Similar compounds (e.g., ) require multi-step synthesis with tautomerism control (e.g., triazole-thione equilibrium), suggesting possible stability considerations for the target .
- Commercial Availability : Supplier data (Evidences 6–8) indicate robust interest in benzothiazole-benzamide analogs for preclinical research .
Q & A
Q. What are the standard synthetic pathways for 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, and what critical parameters govern yield?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the 6-methoxybenzo[d]thiazol-2-amine core through cyclization of substituted thioureas under acidic conditions.
- Step 2 : Sequential alkylation with 2-morpholinoethyl chloride, followed by amidation using 4-cyanobenzoyl chloride.
- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol. Critical parameters include temperature control (60–80°C for amidation), stoichiometric precision (1.1–1.3 molar ratios), and inert atmosphere (N₂/Ar) to prevent oxidation. Yield optimization requires TLC/HPLC monitoring at each stage .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.2 ppm).
- HPLC : Purity >95% assessed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~495).
- Elemental Analysis : Matches calculated C, H, N, S values within ±0.4% .
Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, PARP) using fluorogenic substrates.
- Solubility/pharmacokinetics : LogP measurement via shake-flask method; metabolic stability assessed using liver microsomes .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed serum concentration, controlled incubation time).
- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions.
- Batch variability analysis : Compare HPLC/MS data across synthetic batches to rule out impurity-driven effects .
Q. What strategies improve regioselectivity during the alkylation of the benzothiazole amine with 2-morpholinoethyl groups?
- Solvent optimization : Use DMF or DMSO to enhance nucleophilicity of the amine.
- Catalytic additives : Add KI (10 mol%) to promote SN2 mechanisms, reducing byproducts.
- Temperature gradients : Start at 0°C to minimize side reactions, then gradually increase to 50°C .
Q. How do structural modifications (e.g., cyano vs. nitro substituents) impact this compound’s SAR in kinase inhibition?
- Electron-withdrawing groups : Cyano enhances binding to ATP pockets (e.g., in EGFR) by increasing dipole interactions.
- Steric effects : Bulkier groups (e.g., nitro) reduce affinity for compact binding sites, as shown in docking studies (ΔG = −9.2 kcal/mol for cyano vs. −7.8 kcal/mol for nitro).
- Comparative assays : Test analogs in parallel using radiometric kinase activity assays .
Q. What computational methods predict this compound’s metabolic stability and toxicity profile?
- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and hERG channel inhibition.
- Molecular dynamics (MD) : Simulate binding to liver cytochrome P450 3A4 (CYP3A4) to identify vulnerable metabolic sites.
- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactive intermediates .
Methodological Guidance
Designing a mechanistic study to elucidate this compound’s mode of action in cancer cells:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2).
- Western blotting : Quantify phosphorylation levels of signaling proteins (e.g., AKT, ERK).
- CRISPR knockout : Validate target involvement by silencing candidate genes (e.g., PTEN) and assessing resistance .
Overcoming solubility challenges in in vivo studies:
- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for IP/IV administration.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability.
- Salt screening : Test alternative counterions (e.g., mesylate) for improved aqueous solubility .
Validating synthetic intermediates with ambiguous NMR spectra:
- 2D NMR : HSQC and HMBC resolve overlapping signals (e.g., morpholine vs. methoxy protons).
- Isotopic labeling : Synthesize 13C-labeled intermediates to track carbon connectivity.
- X-ray crystallography : Resolve regiochemistry of the benzothiazole core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
